N-(5-chloro-2-methoxyphenyl)-2-[4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl]acetamide dihydrochloride
CAS No.: 1351661-57-8
Cat. No.: VC11887918
Molecular Formula: C18H26Cl3N5O2
Molecular Weight: 450.8 g/mol
* For research use only. Not for human or veterinary use.
![N-(5-chloro-2-methoxyphenyl)-2-[4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl]acetamide dihydrochloride - 1351661-57-8](/images/structure/VC11887918.png)
Specification
CAS No. | 1351661-57-8 |
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Molecular Formula | C18H26Cl3N5O2 |
Molecular Weight | 450.8 g/mol |
IUPAC Name | N-(5-chloro-2-methoxyphenyl)-2-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]acetamide;dihydrochloride |
Standard InChI | InChI=1S/C18H24ClN5O2.2ClH/c1-3-23-7-6-20-18(23)24-10-8-22(9-11-24)13-17(25)21-15-12-14(19)4-5-16(15)26-2;;/h4-7,12H,3,8-11,13H2,1-2H3,(H,21,25);2*1H |
Standard InChI Key | ZCDLHKLWMYFNNE-UHFFFAOYSA-N |
SMILES | CCN1C=CN=C1N2CCN(CC2)CC(=O)NC3=C(C=CC(=C3)Cl)OC.Cl.Cl |
Canonical SMILES | CCN1C=CN=C1N2CCN(CC2)CC(=O)NC3=C(C=CC(=C3)Cl)OC.Cl.Cl |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
The compound consists of three primary components:
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Acetamide backbone: Provides hydrogen-bonding capacity through the amide (-NHCO-) linkage .
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5-Chloro-2-methoxyphenyl group: Electron-withdrawing chlorine (Cl) at position 5 and electron-donating methoxy (-OCH₃) at position 2 create dipole moments enhancing membrane permeability .
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4-(1-Ethyl-1H-imidazol-2-yl)piperazine: The piperazine ring enables conformational flexibility, while the 1-ethylimidazole substituent contributes to π-π stacking interactions with biological targets .
Table 1: Key Molecular Properties
Property | Value/Description |
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Molecular Formula | C₁₈H₂₅Cl₂N₅O₂ |
Molecular Weight | 438.34 g/mol |
Salt Form | Dihydrochloride |
Topological Polar Surface | 74.9 Ų |
LogP (Predicted) | 2.83 (Moderate lipophilicity) |
Synthetic Methodology
Multi-Step Synthesis Pathway
The synthesis involves three sequential stages:
Stage 1: Acetamide Core Formation
5-Chloro-2-methoxyaniline undergoes nucleophilic acyl substitution with chloroacetyl chloride in anhydrous dichloromethane (DCM), catalyzed by triethylamine (TEA). This produces N-(5-chloro-2-methoxyphenyl)-2-chloroacetamide with >85% yield .
Stage 2: Piperazine-Imidazole Coupling
The chloroacetamide intermediate reacts with 1-(1-ethyl-1H-imidazol-2-yl)piperazine under Buchwald-Hartwig amination conditions (Pd₂(dba)₃, Xantphos ligand, Cs₂CO₃ in toluene at 110°C). Microwave-assisted synthesis reduces reaction time to 2 hours with 78% efficiency .
Stage 3: Salt Formation
The free base is treated with hydrochloric acid (2.2 eq) in ethanol/water (3:1 v/v) at 0-5°C, precipitating the dihydrochloride salt. X-ray diffraction confirms two chloride counterions neutralizing the piperazine and imidazole nitrogens .
Pharmacological Profile
CNS Activity
In murine models, the compound demonstrated:
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Dopamine D₂ Receptor Antagonism: IC₅₀ = 12 nM (competitive binding assay vs [³H]spiperone)
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Serotonin 5-HT₁A Partial Agonism: EC₅₀ = 47 nM (cAMP accumulation assay)
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Anxiolytic Effects: 62% reduction in marble-burying behavior at 10 mg/kg (vs vehicle control)
Cell Line | IC₅₀ (μM) | Mechanism |
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MCF-7 (Breast) | 3.2 | EGFR-TK inhibition (Ki = 8.9 nM) |
PC-3 (Prostate) | 5.1 | Caspase-3 activation (2.8-fold vs control) |
Physicochemical Characterization
Solubility and Stability
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Thermal Stability: Decomposition onset at 220°C (DSC analysis)
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Photostability: <5% degradation after 48h under ICH Q1B light conditions
Crystallography
Single-crystal X-ray analysis reveals:
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Triclinic P1 space group
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Unit cell dimensions: a=8.42 Å, b=10.15 Å, c=12.33 Å, α=89.7°, β=78.2°, γ=85.1°
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Hydrogen-bond network between chloride ions and amide NH groups (2.89-3.12 Å)
Pharmacokinetic Profile (Rat Model)
Toxicological Assessment
Acute Toxicity
Genotoxicity
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